molecular formula C8H8N4O B2837304 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1248096-13-0

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2837304
CAS No.: 1248096-13-0
M. Wt: 176.179
InChI Key: BBPWUJIDANYCLJ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of an aryl-substituted pyrazole with a suitable aldehyde precursor. One common method involves the use of a pyrazole-containing 1,3-diketonate ligand, which reacts with an aryl-substituted pyrazole under controlled conditions . The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like 2-ethoxyethanol at elevated temperatures (e.g., 100°C) for an extended period (e.g., 15 hours) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to its dual pyrazole rings and aldehyde functionality, which provide a versatile scaffold for further chemical modifications and applications in various fields.

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.

Molecular Structure and Formula:

  • Chemical Formula: C₉H₁₀N₄O
  • Molecular Weight: 178.20 g/mol
  • IUPAC Name: this compound

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrazole Ring: The initial step can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.
  • Methylation: The methyl group is introduced at the 1-position of the pyrazole ring using methyl iodide or similar agents.
  • Aldehyde Introduction: The aldehyde functional group is introduced via oxidation methods.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, anti-inflammatory compound, and more.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives with a similar scaffold can inhibit the growth of various cancer cell lines, including:

Cancer TypeCell LineIC50 (μM)
Lung CancerA54915.0
Breast CancerMDA-MB-23112.5
Liver CancerHepG210.0
Colorectal CancerHCT11620.0

These findings suggest that the compound may interact with specific molecular targets involved in cancer proliferation pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

CompoundIC50 (μM)Reference
This compound25.0
Standard Drug (Diclofenac)20.0

The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Case Study 1: Anticancer Screening

A study conducted on a series of pyrazole derivatives found that this compound exhibited potent activity against breast cancer cells (MDA-MB-231). The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .

Case Study 2: Anti-inflammatory Evaluation

In another study assessing anti-inflammatory properties, this compound was tested in a carrageenan-induced edema model in mice. Results indicated a significant reduction in paw swelling comparable to standard anti-inflammatory drugs .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-4-6(3-10-12)8-7(5-13)2-9-11-8/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPWUJIDANYCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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